molecular formula C13H22O4Si B1589428 Triethoxy(4-methoxyphenyl)silane CAS No. 21130-91-6

Triethoxy(4-methoxyphenyl)silane

Cat. No.: B1589428
CAS No.: 21130-91-6
M. Wt: 270.4 g/mol
InChI Key: VIJXFDYNPXVYJQ-UHFFFAOYSA-N
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Description

Triethoxy(4-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C13H22O4Si . It is a colorless liquid known for its reactivity in various chemical reactions, particularly in Pd-catalyzed cross-coupling reactions . The compound is often used as a silicon-based nucleophile and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxy(4-methoxyphenyl)silane can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with triethoxysilane . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Triethoxy(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triethoxy(4-methoxyphenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethoxy(4-methoxyphenyl)silane involves its reactivity as a nucleophile. In Pd-catalyzed cross-coupling reactions , the compound reacts with organic halides to form carbon-silicon bonds. The palladium catalyst facilitates the oxidative addition of the halide to the silicon atom, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Uniqueness: Triethoxy(4-methoxyphenyl)silane is unique due to the presence of the 4-methoxyphenyl group , which imparts specific reactivity and stability to the compound. This makes it particularly useful in Pd-catalyzed cross-coupling reactions , where it can form stable carbon-silicon bonds .

Properties

IUPAC Name

triethoxy-(4-methoxyphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJXFDYNPXVYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458070
Record name Triethoxy(4-methoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21130-91-6
Record name Triethoxy(4-methoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Triethoxy(4-methoxyphenyl)silane (SAM1) interact with the perovskite solar cell to improve its stability?

A1: SAM1 is designed to form a self-assembled monolayer (SAM) between the electron transport layer and the perovskite active layer []. This monolayer acts as a hydrophobic barrier [], protecting the sensitive perovskite layer from moisture degradation. The ethoxy groups in SAM1 hydrolyze and condense to form siloxane bonds with the electron transport layer, while the 4-methoxyphenyl group provides hydrophobicity, repelling water molecules and enhancing the cell's overall stability.

Q2: What is the proposed mechanism behind the improved density of perovskite active layers modified with SAMs?

A2: While the exact mechanism is still under investigation, preliminary results suggest that the presence of SAMs during the perovskite layer formation might influence the crystallization process []. The hydrophobic nature of SAMs could promote a more controlled and uniform crystal growth, leading to a denser and potentially more defect-free perovskite layer. This denser morphology can contribute to enhanced charge carrier transport and reduced recombination losses, ultimately improving the overall device performance. Further research is underway to fully elucidate the interplay between SAM modification and perovskite crystallization dynamics.

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